Ceritinib D7

Descripción general

Descripción

Ceritinib-d7 es un derivado marcado con deuterio de ceritinib, un inhibidor potente y selectivo de la quinasa del linfoma anaplásico (ALK). Ceritinib se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPCC) positivo para ALK. El marcado con deuterio en Ceritinib-d7 se utiliza para estudiar la farmacocinética y las vías metabólicas de ceritinib, proporcionando información valiosa sobre su comportamiento en los sistemas biológicos .

Mecanismo De Acción

Ceritinib-d7, al igual que ceritinib, ejerce sus efectos inhibiendo la actividad de la quinasa del linfoma anaplásico (ALK). ALK es una receptor tirosina quinasa que juega un papel crucial en el desarrollo y progresión de ciertos cánceres, incluyendo el CPCC. La inhibición de ALK por Ceritinib-d7 conduce a:

Inhibición de la autofosforilación de ALK: Previene la activación de ALK y sus vías de señalización aguas abajo.

Supresión de la proliferación celular: Inhibe la proliferación de células cancerosas positivas para ALK.

Inducción de apoptosis: Promueve la muerte celular programada en las células cancerosas

Análisis Bioquímico

Biochemical Properties

Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, this compound disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, this compound interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, this compound has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .

Molecular Mechanism

At the molecular level, this compound functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . This compound also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to this compound can develop over time due to mutations in the ALK gene .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of this compound is crucial for balancing efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of this compound, leading to the formation of various metabolites . The inhibition of CD39 by this compound also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . This compound is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ALK and other kinases. This compound’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Ceritinib-d7 implica la incorporación de átomos de deuterio en la molécula de ceritinib. Esto se logra típicamente mediante el uso de reactivos y disolventes deuterados durante el proceso de síntesis. Los pasos clave incluyen:

Deuteración de materiales de partida: Los materiales de partida se deuteran utilizando disolventes y reactivos deuterados.

Reacciones de acoplamiento: Los intermediarios deuterados se someten entonces a reacciones de acoplamiento para formar el compuesto final de Ceritinib-d7.

Purificación: El producto final se purifica mediante técnicas cromatográficas para asegurar una alta pureza e incorporación de deuterio

Métodos de producción industrial: La producción industrial de Ceritinib-d7 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Deuteración a granel: Se deuteran grandes cantidades de materiales de partida utilizando reactivos deuterados a escala industrial.

Síntesis automatizada: Se utiliza equipo de síntesis automatizada para llevar a cabo las reacciones de acoplamiento de forma eficiente.

Cromatografía líquida de alta resolución (HPLC): Se emplea HPLC para la purificación del producto final para alcanzar la pureza y el marcado isotópico deseados

Análisis De Reacciones Químicas

Tipos de reacciones: Ceritinib-d7 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Ceritinib-d7 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir Ceritinib-d7 en formas reducidas.

Sustitución: Las reacciones de sustitución pueden reemplazar grupos funcionales específicos en Ceritinib-d7 con otros grupos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y nucleófilos

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

Ceritinib-d7 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Estudios farmacocinéticos: Utilizados para estudiar la absorción, distribución, metabolismo y excreción (ADME) de ceritinib en los sistemas biológicos.

Análisis de vías metabólicas: Ayuda a identificar y caracterizar las vías metabólicas de ceritinib.

Estudios de interacción fármaco-fármaco: Utilizados para investigar posibles interacciones entre ceritinib y otros fármacos.

Investigación biológica: Employed in studies related to cancer biology, particularly in understanding the mechanisms of ALK inhibition.

Investigación clínica: Utilizado en ensayos clínicos para evaluar la eficacia y seguridad de ceritinib en pacientes con CPCC positivo para ALK

Comparación Con Compuestos Similares

Ceritinib-d7 se puede comparar con otros inhibidores de ALK, incluyendo:

Crizotinib: El inhibidor de ALK de primera generación, menos potente que ceritinib.

Alectinib: Un inhibidor de ALK de segunda generación con un mejor perfil de seguridad.

Brigatinib: Otro inhibidor de ALK de segunda generación con eficacia contra tumores resistentes a crizotinib.

Lorlatinib: Un inhibidor de ALK de tercera generación con alta potencia y eficacia contra múltiples mutaciones de ALK .

Singularidad de Ceritinib-d7: La singularidad de Ceritinib-d7 radica en su marcado con deuterio, que permite estudios farmacocinéticos y metabólicos detallados. Esto lo convierte en una herramienta valiosa tanto en la investigación preclínica como en la clínica .

Propiedades

IUPAC Name |

5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWOWGGCGHDQE-WFBMWZOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

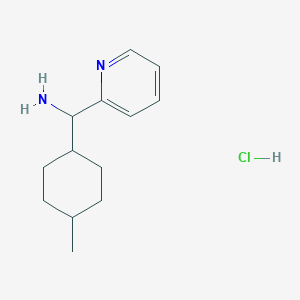

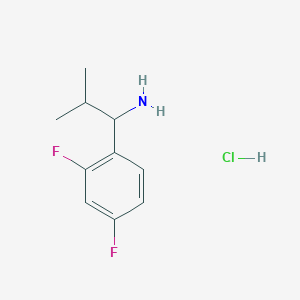

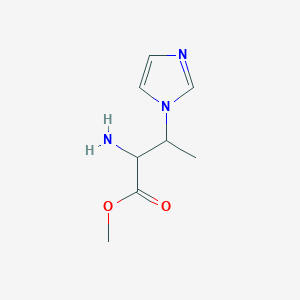

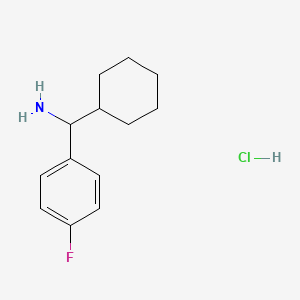

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

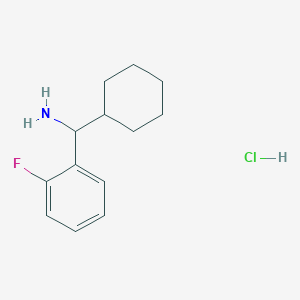

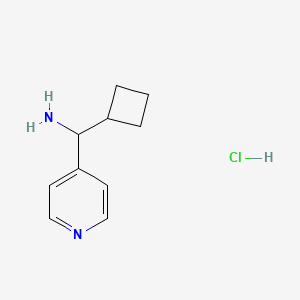

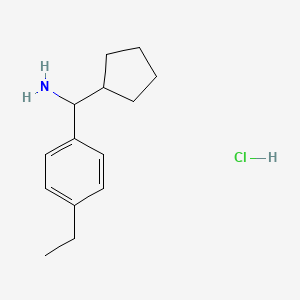

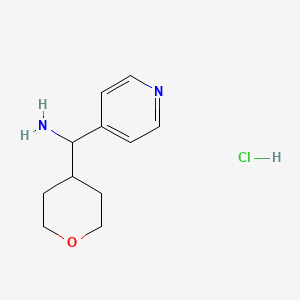

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.